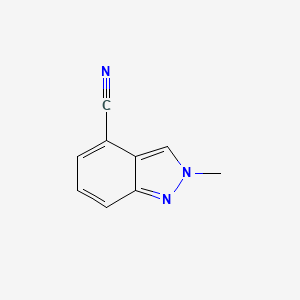
2-Methyl-2H-Indazol-4-carbonitril
Übersicht
Beschreibung
“2-Methyl-2H-indazole-4-carbonitrile” is a derivative of indazole . Indazole is an important heterocycle in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazoles are synthesized through various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .
Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Derivate von 2-Methyl-2H-Indazol-4-carbonitril haben sich als antimikrobiell erwiesen. Sie haben eine mittlere bis hohe Aktivität gegen Testkulturen von Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli gezeigt .
Entzündungshemmendes Mittel
Indazolderivate haben sich als entzündungshemmend erwiesen. Sie wurden bei der Entwicklung von entzündungshemmenden Medikamenten eingesetzt .
Antikrebsmittel
Indazolhaltige heterozyklische Verbindungen haben eine Vielzahl von medizinischen Anwendungen, darunter auch als Antikrebsmittel .
Antidepressivum
Indazolderivate wurden auch bei der Entwicklung von Antidepressiva eingesetzt .
Antihypertensivum
Indazolderivate wurden bei der Entwicklung von Antihypertensiva eingesetzt .
Behandlung von Atemwegserkrankungen
Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .
Schmerzmittel
Indazolderivate haben eine ausgezeichnete analgetische Wirkung bei mechanischer Hyperalgesie, die durch vollständiges Freund-Adjuvans (CFA) induziert wird, und bei mechanischer Hyperalgesie bei diabetischer Neuropathie, die durch Streptozotocin-Modelle induziert wird .
Syntheseansätze
Die Synthese von this compound beinhaltet Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Methyl-2H-indazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 2-Methyl-2H-indazole-4-carbonitrile, have been shown to inhibit specific enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The compound’s interaction with these enzymes can lead to significant biochemical changes, impacting various metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Methyl-2H-indazole-4-carbonitrile on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that indazole derivatives, including 2-Methyl-2H-indazole-4-carbonitrile, exhibit anti-proliferative effects on various human cancer cell lines, such as HL60, KB, SMMC-7721, HCT116, and A549 . These effects are mediated through the compound’s ability to interfere with key signaling pathways and regulatory mechanisms within the cells.
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, 2-Methyl-2H-indazole-4-carbonitrile can modulate the activity of other enzymes and proteins, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2H-indazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . Prolonged exposure to 2-Methyl-2H-indazole-4-carbonitrile can lead to gradual degradation, affecting its efficacy and potency. Long-term studies have also indicated potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
2-Methyl-2H-indazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidative reactions mediated by cytochrome P450 enzymes . These reactions lead to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
2-Methyl-2H-indazole-4-carbonitrile exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of certain functional groups on the compound can facilitate its localization to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
2-methylindazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBGVWMIAYPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



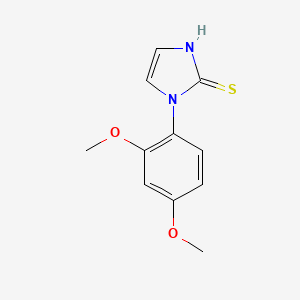

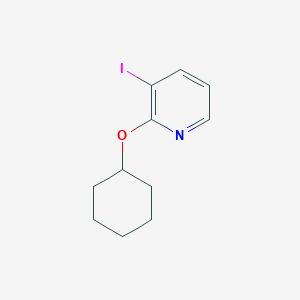

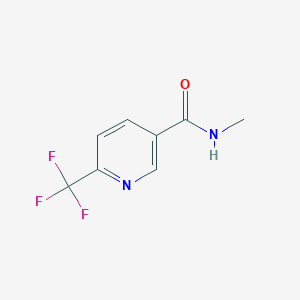
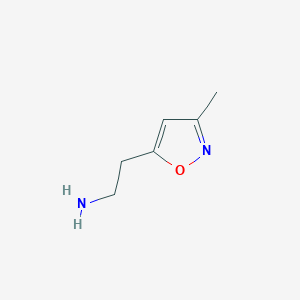
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)

![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)

